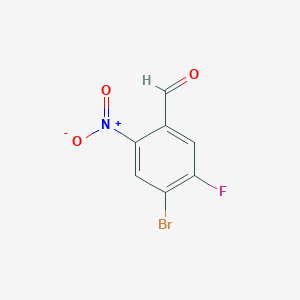
4-Bromo-5-fluoro-2-nitrobenzaldehyde
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO2. It is a colorless solid that is soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Highly Stereoselective Synthesis of 2-Aminobenzylidene Derivatives 4-Bromo-5-fluoro-2-nitrobenzaldehyde is involved in the stereoselective synthesis of 2-aminobenzylidene derivatives. This process uses a one-pot, three-component approach combining 2-halobenzaldehydes with active methylidene compounds and secondary cycloamines. The method results in high stereoselectivity and yields ranging from 52–88% (Xu et al., 2014).
Structure and Bonding Characteristics The molecule (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, derived from this compound, exhibits a distinct structure where the dihedral angle between the two benzene rings is minimal, indicating a nearly planar arrangement. This structure is stabilized through intermolecular N—H⋯O hydrogen bonds forming a chain in the crystal (Zhang et al., 2009).
Bromination Specificity and Product Diversity The bromination of 2-nitrobenzaldehyde, a related compound, was studied, revealing a complex product profile with various mono- and dibrominated products, including 4-bromo-2-nitrobenzaldehyde. This showcases the chemical's reactivity and the specificity required in bromination reactions (Cummings & Söderberg, 2014).
Potential in Radiofluorination for PET Imaging Fluorine-18 labeled derivatives of 4,5-Bis(butoxy)-2-nitrobenzaldehyde, a similar compound, are synthesized for use as precursors in synthesizing radiopharmaceutical agents for PET imaging. These derivatives highlight the potential of halogenated benzaldehydes in medical imaging technologies (Orlovskaja et al., 2016).
Crystallography and Vibrational Spectroscopy Studies involving 2-fluoro-4-bromobenzaldehyde (a related compound) highlight the precision in molecular structure analysis, integrating X-ray diffraction and vibrational spectroscopy. This analysis is crucial for understanding the structural and electronic properties of such halogenated compounds (Tursun et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
It is known that nitrobenzaldehydes are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is likely to involve nucleophilic substitution and oxidation reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophiles in the system. The bromine, fluorine, and nitro groups on the benzaldehyde ring can influence the reactivity of the compound, potentially enhancing its electrophilic nature .
Biochemical Pathways
Given its potential use in the synthesis of various organic compounds , it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
The compound’s molecular weight (2480060 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the bromine, fluorine, and nitro groups could also influence its metabolism and excretion .
Result of Action
Given its potential use in the synthesis of various organic compounds , its effects could vary widely depending on the specific reactions it is involved in and the compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
4-Bromo-5-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It can participate in various chemical reactions, including condensation to form Schiff bases . The compound interacts with enzymes, proteins, and other biomolecules through its functional groups. For example, the nitro group can increase the compound’s polarity, impacting its solubility in various solvents . These interactions are crucial for understanding the compound’s behavior in biochemical systems.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions are facilitated by the presence of the bromine and nitro groups on the benzene ring, which significantly influence the electronic and steric properties of the molecule . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies can provide insights into the compound’s behavior over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical systems and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVJBVDPZARKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)

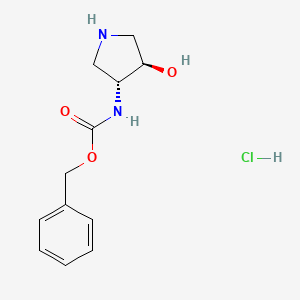
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
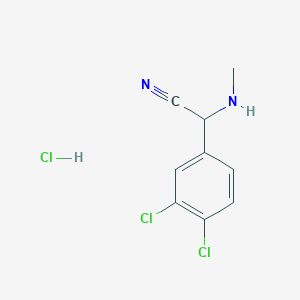
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


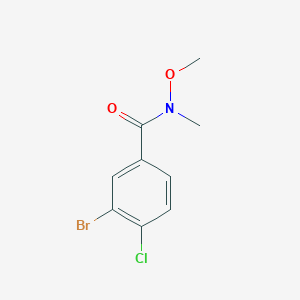

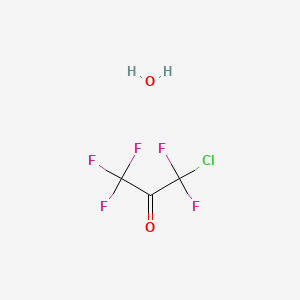
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)

